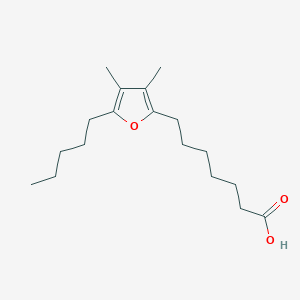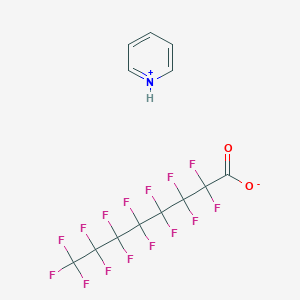
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium is a fluorinated organic compound that has garnered interest due to its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to degradation. The pyridin-1-ium moiety adds to its versatility, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium typically involves the fluorination of octanoic acid derivatives followed by the introduction of the pyridin-1-ium group. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems allows for precise control over the fluorination process, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous solvents to prevent hydrolysis of the reducing agents.
Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its stability and unique electronic properties.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its resistance to chemical and thermal degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium involves its interaction with molecular targets through its fluorinated and pyridin-1-ium groups. The fluorine atoms provide strong electron-withdrawing effects, which can influence the reactivity of the compound. The pyridin-1-ium moiety allows for interactions with various biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): Another fluorinated compound with similar stability and resistance to degradation.
Perfluorooctanesulfonic acid (PFOS): Known for its use in industrial applications and environmental persistence.
Fluorinated pyridines: A class of compounds that share the pyridin-1-ium moiety and exhibit similar reactivity.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium is unique due to the combination of extensive fluorination and the presence of the pyridin-1-ium group. This dual functionality provides a balance of stability and reactivity, making it suitable for a wide range of applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
95658-47-2 |
|---|---|
Molecular Formula |
C13H6F15NO2 |
Molecular Weight |
493.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate;pyridin-1-ium |
InChI |
InChI=1S/C8HF15O2.C5H5N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;1-2-4-6-5-3-1/h(H,24,25);1-5H |
InChI Key |
OGNJBARPWGFOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C=C1.C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


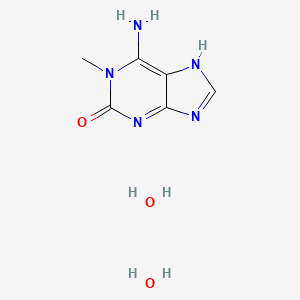
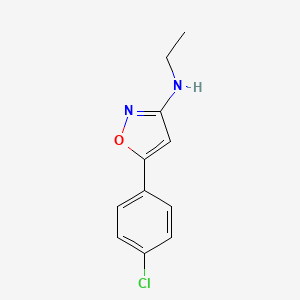

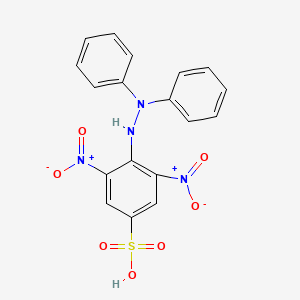
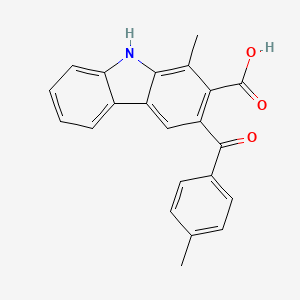
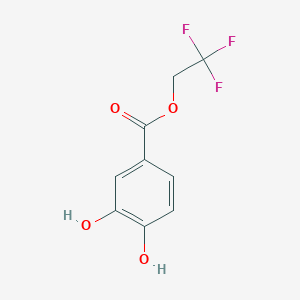
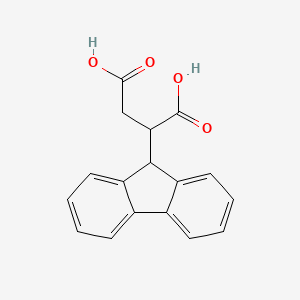
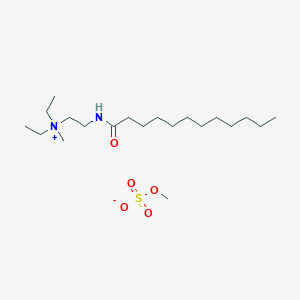
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)


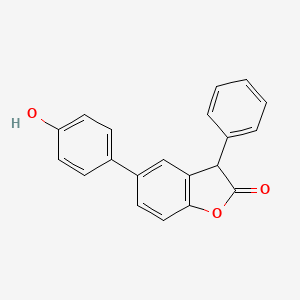
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
